molecular formula C20H25N3O3S B4787103 METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4787103
M. Wt: 387.5 g/mol
InChI Key: ZIHXPGSDJPZJJD-UHFFFAOYSA-N
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Description

METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group, a thiophene ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-2-THIOPHENECARBOXYLATE: Similar structure but with a different position of the methyl group on the thiophene ring.

    METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-ETHYL-3-THIOPHENECARBOXYLATE: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 2-[[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-6-5-7-17(15(13)3)22-8-10-23(11-9-22)20(25)21-18-16(19(24)26-4)12-14(2)27-18/h5-7,12H,8-11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHXPGSDJPZJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=C(C=C(S3)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
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METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

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